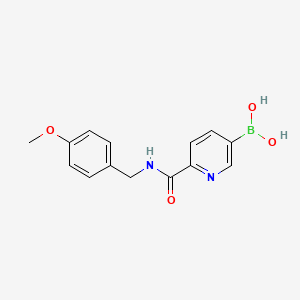

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Description

Properties

IUPAC Name |

[6-[(4-methoxyphenyl)methylcarbamoyl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BN2O4/c1-21-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(9-16-13)15(19)20/h2-7,9,19-20H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXUVKTWNOJCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674462 | |

| Record name | (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-22-5 | |

| Record name | (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid typically involves the reaction of 6-chloropyridine-3-boronic acid with 4-methoxybenzylamine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the recycling of catalysts and solvents is often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes or boronate esters.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Overview

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a specialized organoboron compound that has garnered attention for its diverse applications in medicinal chemistry and organic synthesis. This compound, with the molecular formula C14H15BN2O4, features a boronic acid functional group that is instrumental in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Organic Synthesis

One of the primary applications of this compound lies in its role as a reagent in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules. The mechanism involves transmetalation with a palladium catalyst, allowing for the transfer of organic groups from boron to palladium .

Medicinal Chemistry

The compound's boronic acid moiety contributes to its potential biological activities, making it a candidate for drug development. Notable applications include:

Material Science

In addition to its applications in medicinal chemistry, this compound is utilized in the production of advanced materials and polymers. The ability to form stable bonds and modify material properties makes it valuable in developing new materials with tailored functionalities .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, broader research on boronic acids provides insights into their potential applications:

- A review highlighted various biological activities associated with boronic acids, emphasizing their role in drug discovery and development processes. The introduction of boronic acid groups into bioactive molecules has been shown to enhance pharmacokinetic properties and selectivity .

- Another study discussed the use of cyclic boronates as inhibitors against metallo-β-lactamases, showcasing the versatility of boron-containing compounds in combating antibiotic resistance. Such findings suggest potential pathways for exploring similar applications for this compound .

Mechanism of Action

The mechanism of action of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid primarily involves its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparison of Structural and Functional Analogues

Structure-Activity Relationship (SAR) Insights

Boronic Acid Position

- The boronic acid group at the C-3 position is critical for activity in efflux pump inhibitors (e.g., compounds 76, 90).

- In sialic acid binders (e.g., compound D in ), the boronic acid’s pKa correlates with binding strength, favoring ester formation in acidic environments .

C-6 Substituent Effects

- Hydrophobic Side Chains: Alkoxy chains with phenyl termini (e.g., 3-phenylpropoxy in compound 76) enhance NorA inhibition by interacting with hydrophobic pockets .

- Carbamoyl Groups : The carbamoyl moiety in the target compound and its propyl analog (compound D) improves stability in acidic conditions, making them suitable for tumor-targeting applications .

Modifications and Activity Loss

- Esterification of the boronic acid reduces activity in efflux pump inhibitors .

- Shifting the benzyloxy group from C-6 to C-5 abolishes NorA inhibition, emphasizing the importance of substitution position .

Physicochemical and Pharmacological Properties

- Binding Constants : The target compound’s carbamoyl group may mimic the high binding affinity observed in (6-propylcarbamoyl)pyridine-3-boronic acid (K ≈ 10³ M⁻¹ at pH 6.5) .

- Solubility : The 4-methoxybenzyl group in the target compound likely improves solubility in organic matrices compared to purely hydrophobic alkoxy chains .

Biological Activity

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula and a molecular weight of 274.09 g/mol, is primarily studied for its interactions with various biological targets, including enzymes and receptors. The presence of the boronic acid moiety is particularly significant as it can form reversible covalent bonds with diols, making it useful in drug design and development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Boronic acids are known to inhibit proteasome activity and can modulate the function of various enzymes involved in cellular signaling pathways. The compound may also exhibit anti-inflammatory and antitumor properties, although detailed studies are still required to elucidate these mechanisms fully.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound may possess significant antitumor activity. For instance, derivatives of pyridine boronic acids have shown promise in inhibiting cancer cell proliferation in vitro. A comparative analysis of several compounds revealed that those with similar structural features exhibited IC50 values ranging from to against various cancer cell lines, including breast cancer and melanoma cells .

Antibacterial and Antifungal Properties

In addition to antitumor effects, the compound's derivatives have been evaluated for antibacterial and antifungal activities. For example, certain related compounds demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as . These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

- Study on Antitumor Activity : In a recent study, a series of pyridine-3-boronic acid derivatives were synthesized and tested against various cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity against tumorigenic cells while sparing normal cells .

- Research on Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The study found that it could effectively inhibit the function of certain kinases at low concentrations, highlighting its potential as a therapeutic agent for targeted cancer therapy .

Comparative Biological Activity Table

| Compound Name | Molecular Formula | IC50 (μM) | Target Activity |

|---|---|---|---|

| This compound | C14H15BN2O4 | 0.004 - 50 | Antitumor, Antibacterial |

| 6-(Methoxycarbonyl)pyridine-3-boronic acid | C7H8BNO4 | 0.003 - 0.046 | Antimicrobial |

| 2-(thio)ureabenzothiazoles | Various | 50 | Antifungal, Antiprotozoal |

Q & A

Q. What are the common synthetic routes for preparing 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, and what key intermediates are involved?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid moiety for aryl-aryl bond formation. A critical intermediate is pyridine-3-boronic acid or its protected ester (e.g., neopentyl glycol ester), which undergoes carbamoylation at the C-6 position using 4-methoxybenzyl isocyanate or a reactive derivative like chloroformate. Key steps include:

- Boronic acid activation : Stabilization via esterification (e.g., pinacol ester) to prevent protodeboronation .

- Carbamoyl introduction : Reaction conditions often require anhydrous solvents (DMF, THF) and catalysts like Pd(PPh₃)₄ for coupling .

- Purification : Chromatography or recrystallization to isolate the product, with NMR (¹H, ¹³C) and LC-MS for validation .

Q. How is the purity and structural integrity of this compound validated in research settings?

Analytical methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl carbamoyl at C-6, boronic acid at C-3) and detect anhydride impurities .

- Chromatography : HPLC or UPLC with UV/Vis detection to assess purity (>95% typical for biological assays) .

- Mass spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., [M+H]+ = 331.12) .

Q. What are the primary applications of this compound in medicinal chemistry?

It is explored as a bacterial efflux pump inhibitor , particularly against Staphylococcus aureus NorA, to potentiate fluoroquinolones (e.g., ciprofloxacin). The boronic acid group enables reversible binding to bacterial pump proteins, while the 4-methoxybenzylcarbamoyl moiety enhances hydrophobicity for membrane penetration .

Advanced Research Questions

Q. How does the substitution pattern (e.g., C-6 carbamoyl vs. C-5 substituents) influence its efflux pump inhibition activity?

Structure-activity relationship (SAR) studies reveal:

- C-6 position : Optimal activity requires bulky, hydrophobic groups (e.g., 4-methoxybenzylcarbamoyl) to interact with NorA’s hydrophobic pocket. Alkoxy chains longer than 7 carbons reduce activity .

- C-3 boronic acid : Essential for binding; replacement with carboxyl or hydroxymethyl abolishes activity. Sodium boronate salts show reduced potency compared to free boronic acid .

- C-5 modifications : Methyl or halogen substitutions minimally affect activity, but polar groups (e.g., -OH) disrupt membrane permeability .

Q. How do pH and buffer conditions affect its binding to biological targets, such as bacterial efflux pumps?

Binding affinity (Kd) is pH-dependent due to boronic acid’s equilibria between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms. At acidic pH (e.g., tumor microenvironments or lysosomes), the trigonal form dominates, enhancing interactions with diol-containing targets (e.g., sialic acid residues) via boronate ester formation . For NorA inhibition, phosphate-buffered saline (PBS, pH 7.4) is standard, but activity may increase under mildly acidic conditions (pH 6.5–7.0) .

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models?

Common discrepancies arise from:

- Metabolic instability : Boronic acids may oxidize or form adducts in vivo. Solutions include prodrug strategies (e.g., ester protection) .

- Off-target effects : Use CRISPR-engineered bacterial strains (e.g., ΔNorA S. aureus) to confirm target specificity .

- Bioavailability : Modify logP via substituents (e.g., fluorination) to balance solubility and membrane penetration .

Q. What experimental controls are critical when assessing its cytotoxicity in mammalian cell lines?

- Positive controls : Compare with known cytotoxic boronic acids (e.g., bortezomib) .

- Efflux pump specificity : Use human cell lines (e.g., Caco-2) expressing P-glycoprotein to rule out cross-reactivity .

- Vehicle controls : DMSO concentrations ≤0.1% to avoid solvent interference .

Methodological Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis?

Q. What computational tools are used to model its interactions with efflux pumps?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in NorA .

- MD simulations : GROMACS for dynamics of boronate-protein interactions over 100-ns trajectories .

Safety and Handling

Q. What precautions are necessary for handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Storage : Desiccated at 2–8°C in amber vials to prevent moisture absorption and light degradation .

- Waste disposal : Neutralize with excess water before incineration or chemical waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.